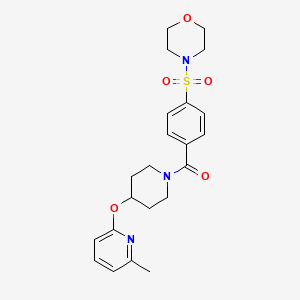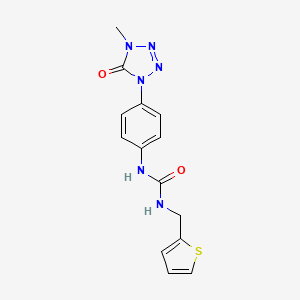![molecular formula C11H10N4O2S B2927926 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole CAS No. 725704-59-6](/img/structure/B2927926.png)
6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two carbon and three nitrogen atoms in a five-membered ring structure . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized using a variety of methods. For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain. They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Applications De Recherche Scientifique
Neuroprotective Agent
This compound has been evaluated for its neuroprotective properties, which are crucial for the treatment of neurodegenerative diseases. It has shown promise in reducing neuronal death, which is a significant aspect of diseases like Alzheimer’s, Parkinson’s, and Huntington’s .
Anti-neuroinflammatory Activity
The anti-neuroinflammatory activity of this compound is significant in managing conditions like ischemic stroke and traumatic brain injury. By inhibiting the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells, it can potentially reduce inflammation in the nervous system .
Antitumor Activity
Triazole derivatives, including this compound, have displayed considerable antitumor activity. They have been found to exhibit higher cytotoxicity towards various cancer cell lines, suggesting their potential use as cancer therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of triazole compounds make them valuable in the development of new antibiotics. Their ability to inhibit the growth of harmful microorganisms can be harnessed to treat infections .
Antioxidant Properties
Reports suggest that thiazolo-triazole derivatives may possess antioxidant properties, which could play a role in reducing oxidative stress and preventing cellular damage .
Chemical Biology and Drug Discovery
Due to its structural features, this compound can be used in chemical biology and drug discovery. Its high chemical stability and hydrogen bonding ability make it a suitable candidate for the development of new pharmaceuticals .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives have been found to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . This suggests that 6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole may have similar interactions with its targets.
Biochemical Pathways
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have diverse biological activities, including antimicrobial, anticancer, antioxidant, and antiviral effects .
Pharmacokinetics
1,2,3-triazole derivatives are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Action Environment
1,2,3-triazole derivatives are known to possess stability in both acidic and basic conditions .
Orientations Futures
The future of triazoles in medicinal chemistry looks promising. There is an ongoing race among scientists to develop novel medicines using triazoles . The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant. So, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propriétés
IUPAC Name |
6-methyl-3-(3-nitrophenyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-6-14-10(12-13-11(14)18-7)8-3-2-4-9(5-8)15(16)17/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUVDRWIDXPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)

![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)

![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)




![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)